5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Description

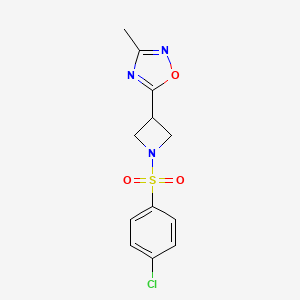

This compound features a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 1-((4-chlorophenyl)sulfonyl)azetidin-3-yl moiety at position 5. The azetidine ring (a 4-membered nitrogen heterocycle) and the sulfonyl group contribute to its conformational rigidity and electronic properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition and receptor modulation . Its synthesis typically involves multi-step protocols, including sulfonylation of azetidine derivatives and cyclization reactions .

Properties

IUPAC Name |

5-[1-(4-chlorophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUVXFGBNKJUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.

Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Formation of the 1,2,4-Oxadiazole Ring: The final step involves the cyclization of an appropriate precursor, such as a nitrile oxide, with the azetidine derivative to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

The compound has been studied for its biological activities, particularly its antibacterial and antitumor properties.

Antibacterial Properties : Research indicates that derivatives of 5-(1-((4-chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole exhibit moderate to strong antibacterial activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. In a study, several synthesized compounds showed strong inhibitory effects against urease and were effective acetylcholinesterase inhibitors with IC50 values indicating potent activity .

Antitumor Activity : The azetidine moiety in the compound has been linked to antitumor properties. Analogues of this compound have been designed and tested as potential antitumor agents. These studies suggest that the structural features of the compound contribute significantly to its ability to inhibit tumor growth through various mechanisms .

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps:

- Formation of the Azetidine Ring : This is typically achieved through cyclization reactions involving suitable precursors.

- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of bases.

- Final Coupling : The final compound is formed by coupling the azetidine-sulfonyl intermediate with other reactive groups or compounds.

The molecular structure includes a sulfonamide linkage which enhances its pharmacological profile by improving solubility and bioavailability .

Therapeutic Implications

The compound's unique structure positions it as a promising candidate for various therapeutic applications:

- Antimicrobial Agents : Due to its demonstrated antibacterial properties, it can be developed into new antimicrobial agents to combat resistant bacterial strains.

- Cognitive Enhancers : As an acetylcholinesterase inhibitor, it may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.

- Cancer Treatment : With its antitumor activity, further research could lead to the development of novel cancer therapies targeting specific tumor types.

Case Studies and Research Findings

A detailed examination of synthesized derivatives shows that certain modifications to the core structure can lead to enhanced biological activity. For instance:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 7l | Acetylcholinesterase Inhibition | 2.14 ± 0.003 | |

| Compound 7m | Urease Inhibition | 0.63 ± 0.001 | |

| Compound 7n | Antibacterial (Bacillus subtilis) | Moderate |

These findings highlight the importance of structural modifications in enhancing the pharmacological profile of compounds based on the azetidine scaffold.

Mechanism of Action

The mechanism of action of 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Heterocyclic Core and Substituent Modifications

Biological Activity

The compound 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : The azetidine ring is synthesized through cyclization reactions involving suitable precursors.

- Introduction of the Sulfonyl Group : This is achieved via sulfonylation using sulfonyl chlorides in the presence of a base.

- Oxadiazole Formation : The oxadiazole moiety is introduced through cyclization reactions involving hydrazides or similar compounds.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. Specifically:

- Antibacterial Effects : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other bacterial strains .

- Antifungal and Antiviral Properties : Other derivatives of oxadiazoles have been reported to possess antifungal and antiviral activities, suggesting a broader spectrum of action for related compounds .

Anticancer Activity

Several studies have demonstrated that azetidine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms:

- Inhibition of Key Enzymes : Certain derivatives have been found to inhibit enzymes involved in cancer cell metabolism .

- Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities:

- Acetylcholinesterase Inhibition : Some derivatives demonstrated strong inhibitory activity against acetylcholinesterase, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : The compound showed significant urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .

The biological effects of this compound are attributed to its structural features:

- Sulfonyl Group : This moiety enhances binding affinity to various biological targets.

- Azetidine and Oxadiazole Rings : These rings contribute to the compound's ability to interact with enzymes and receptors involved in disease processes.

Case Studies

A series of case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Antimicrobial Trials : In vitro studies demonstrated significant bacterial growth inhibition when treated with 1,3,4-oxadiazole derivatives.

- Anticancer Studies : Animal models treated with azetidine-containing compounds exhibited reduced tumor sizes compared to control groups.

Data Summary Table

Q & A

Q. What are the established synthetic routes for 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative with an azetidine-oxadiazole precursor. Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with an azetidine intermediate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to introduce the sulfonyl group .

- Oxadiazole Formation : Cyclization of a thioamide intermediate using dehydrating agents like POCl₃ or PCl₅ at elevated temperatures (80–100°C) .

- Yield Optimization : Catalytic amounts of DMAP (4-dimethylaminopyridine) improve regioselectivity during cyclization. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >90% purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (using SHELX suite for refinement) resolves the azetidine-oxadiazole core and confirms sulfonyl group orientation .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.4–2.6 ppm (3-methyl oxadiazole) and δ 7.6–8.1 ppm (aromatic protons) are diagnostic .

- HRMS : Exact mass calculation (e.g., [M+H]⁺ = 356.06 Da) validates molecular formula .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%).

Q. What methods are recommended for assessing purity, and how are impurities identified?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities at 254 nm. Retention time (~8.2 min) corresponds to the target compound .

- TLC : Silica gel plates (ethyl acetate/hexane 3:7) with UV visualization.

- LC-MS : Identifies common byproducts (e.g., desulfonylated analogs or unreacted intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, resolved by variable-temperature NMR (e.g., 25°C vs. 60°C) .

- Residual Solvents : Use DMSO-d₆ instead of CDCl₃ to avoid solvent masking key peaks.

- Diastereomer Formation : Chiral HPLC (Chiralpak AD-H column) separates azetidine stereoisomers if racemization occurs during synthesis .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Common due to flexible azetidine ring. SHELXL’s TWIN command refines data with a BASF parameter to model twinning .

- Disorder : Sulfonyl groups may exhibit rotational disorder. PART instructions in SHELXL partition electron density for accurate modeling.

- Data Collection : High-resolution synchrotron data (λ = 0.7 Å) improves anomalous scattering for sulfur atoms .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Sulfonyl Group : Critical for binding to hydrophobic pockets in target enzymes (e.g., BSA binding affinity ΔG = −8.2 kcal/mol) .

- Azetidine Rigidity : Replacing azetidine with piperidine reduces activity (IC₅₀ increases from 12 nM to 450 nM) due to conformational flexibility .

- Oxadiazole Methyl Group : 3-Methyl substitution enhances metabolic stability compared to bulkier groups (t₁/₂ = 6.2 h vs. 1.8 h in liver microsomes) .

Q. What computational strategies predict the compound’s stability under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : AMBER forcefield models solvation effects and predicts hydrolysis of the sulfonyl group at pH 7.4 .

- DFT Calculations : B3LYP/6-31G* level identifies electron-deficient regions prone to nucleophilic attack (e.g., oxadiazole C5 position) .

- pKa Prediction : ADMET Predictor™ estimates sulfonamide pKa ≈ 6.3, suggesting moderate ionization in blood .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.